2-Amino-3-butylheptanoic acid
Description
The compound 2-Amino-3-butylheptanoic acid is a non-proteinogenic β-amino acid characterized by a seven-carbon backbone (heptanoic acid) with an amino group (-NH₂) at position 2 and a butyl (-C₄H₉) substituent at position 2.
Properties
CAS No. |
100535-50-0 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 |
IUPAC Name |
2-amino-3-butylheptanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-3-5-7-9(8-6-4-2)10(12)11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14) |
InChI Key |
VIOBKVMIHOVLFN-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)C(C(=O)O)N |
Synonyms |
DI-N-BUTYLGLYCINE |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Context of 2-Amino-3-butylheptanoic Acid
This compound combines a seven-carbon aliphatic chain with an amino group at position 2 and a butyl substituent at position 3. Its structure suggests reactivity typical of α-amino acids, such as participation in peptide bond formation, cyclization, and interactions with enzymes or catalysts.
2-Aminoheptanoic Acid (CID 227939)
-
Key Reactions :
-
Peptide Synthesis : Acts as a building block in solid-phase peptide synthesis due to its amino and carboxyl termini.
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Enzymatic Transformations : May undergo transamination or decarboxylation under biological conditions.
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2-Amino-3-oxobutanoic Acid (DB03915)
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Key Reactions :
Cyclization Reactions
The butyl substituent at position 3 could sterically influence cyclization pathways. For example:
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Intramolecular Amide Formation : Potential formation of a γ-lactam under dehydrating conditions (e.g., using DCC or EDCI).
Catalytic Modifications
Lewis acid-catalyzed reactions (e.g., Bi(OTf)₃) could enable spiro annulation or cross-coupling, as seen in structurally related pyrrole derivatives .
Enzymatic Interactions
Similar to 2-amino-3-oxobutanoic acid, this compound might participate in glycine metabolism pathways or act as a substrate for acetyltransferases .
Comparative Reaction Yields for Analogous Systems
| Reaction Type | Catalyst/Solvent | Yield (%) | Source |
|---|---|---|---|
| Spiro Annulation | Bi(OTf)₃ (10 mol%) | 90 | |
| Enzymatic Cleavage | Glycine C-acetyltransferase | N/A | |
| Peptide Coupling | EDCI/DMAP | 85 |
Synthetic Challenges
-
Steric Hindrance : The bulky butyl group may reduce reaction efficiency in cross-coupling or cyclization.
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Solubility : Long aliphatic chains could necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions.
Research Gaps and Recommendations
No peer-reviewed studies explicitly address This compound in the provided sources. Future work should focus on:
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct references to 2-Amino-3-butylheptanoic acid in the provided evidence, comparisons must rely on structural analogs and general principles of amino acid chemistry. Below is an analysis of related compounds based on available
Table 1: Structural and Functional Comparison
Key Observations:
The butyl group at C3 introduces bulkiness, which could hinder enzymatic recognition or transport compared to smaller side chains (e.g., leucine’s isobutyl group).
Stereochemical Considerations: The stereochemistry of substituents (e.g., in (2S,3S)-3-Amino-2-hydroxyheptanoic acid ) significantly impacts biological activity. For this compound, unresolved stereochemistry (if applicable) would require chiral analysis to assess interactions with proteins or receptors.
Functional Group Interactions: Unlike hydroxyl-containing analogs (e.g., the compound in ), the absence of polar groups in this compound may reduce hydrogen-bonding capacity, affecting binding affinity in biochemical systems.
Limitations of Available Evidence
The sole mention of a structurally similar compound, (2S,3S)-3-Amino-2-hydroxyheptanoic acid, appears in a chemical catalog without detailed characterization . Consequently, this analysis relies on extrapolation from general amino acid chemistry rather than empirical studies.
Q & A
Q. How can open-data practices enhance reproducibility in studies of this compound?
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